methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate
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Overview
Description
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, which is further connected to an ethyl chain and a carbamate group. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate typically involves the following steps:
Carbamoylation: The brominated intermediate is then reacted with methyl chloroformate in the presence of a base such as triethylamine to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate would result in the formation of a carboxylic acid derivative .
Scientific Research Applications
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets . The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine
- 4-Bromo-2,5-dimethoxyphenethylamine
Uniqueness
Methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .
Properties
CAS No. |
74054-31-2 |
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Molecular Formula |
C12H16BrNO4 |
Molecular Weight |
318.16 g/mol |
IUPAC Name |
methyl N-[2-(2-bromo-4,5-dimethoxyphenyl)ethyl]carbamate |
InChI |
InChI=1S/C12H16BrNO4/c1-16-10-6-8(4-5-14-12(15)18-3)9(13)7-11(10)17-2/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI Key |
NIMXZDKYSXJMIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)CCNC(=O)OC)Br)OC |
Origin of Product |
United States |
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